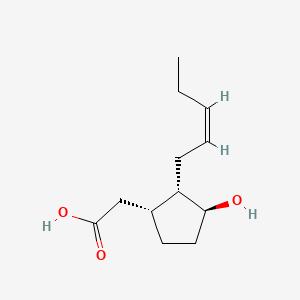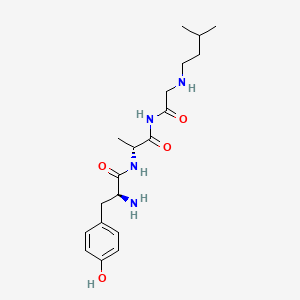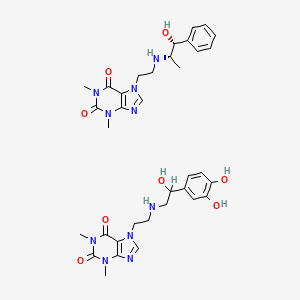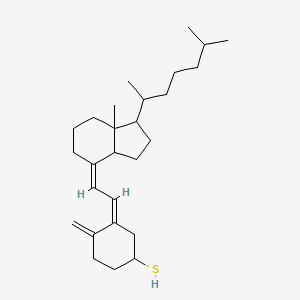
(+)-Cucurbic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Cucurbic acid is a naturally occurring organic compound that belongs to the class of triterpenoids It is derived from cucurbitane, a chemical structure commonly found in the Cucurbitaceae family of plants, which includes cucumbers, melons, and gourds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cucurbic acid typically involves the extraction of cucurbitane derivatives from natural sources followed by chemical modifications. One common method is the oxidation of cucurbitane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources followed by purification and chemical modification. The extraction process may include solvent extraction, steam distillation, or supercritical fluid extraction to isolate the cucurbitane derivatives. These derivatives are then subjected to chemical reactions to produce this compound in high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Cucurbic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex triterpenoid structures.
Reduction: Reduction reactions can convert it into different derivatives with altered chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetone, ethanol.
Major Products Formed
Applications De Recherche Scientifique
(+)-Cucurbic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex triterpenoid compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of natural products, cosmetics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (+)-Cucurbic acid involves its interaction with specific molecular targets and pathways within biological systems. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, altering their activity and leading to various physiological responses.
Comparaison Avec Des Composés Similaires
(+)-Cucurbic acid is unique among triterpenoids due to its specific chemical structure and properties. Similar compounds include:
Cucurbitacin: Another triterpenoid with similar biological activities but different chemical structure.
Betulinic acid: A triterpenoid with known anticancer properties.
Oleanolic acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.
Propriétés
Numéro CAS |
58240-50-9 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
2-[3-hydroxy-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3+ |
Clé InChI |
LYSGIJUGUGJIPS-ONEGZZNKSA-N |
SMILES |
CCC=CCC1C(CCC1O)CC(=O)O |
SMILES isomérique |
CC/C=C/CC1C(CCC1O)CC(=O)O |
SMILES canonique |
CCC=CCC1C(CCC1O)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)
![[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B1232937.png)

![3-Ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid](/img/structure/B1232941.png)
![6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1232944.png)

![N-(3-methylphenyl)-4-[4-(4-morpholinyl)-3-nitrophenyl]-1-phthalazinamine](/img/structure/B1232946.png)
![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1232948.png)


